1-(1-adamantyl)-2-{[4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone
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Overview
Description
1-(ADAMANTAN-1-YL)-2-{[4-ETHYL-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE is a complex organic compound that features an adamantane core, a triazole ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(ADAMANTAN-1-YL)-2-{[4-ETHYL-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce reactive groups that can further react with other components.
Synthesis of the Triazole Ring: The triazole ring is synthesized through cyclization reactions involving hydrazines and nitriles under specific conditions.
Coupling Reactions: The functionalized adamantane and triazole derivatives are coupled using reagents such as sulfur-containing compounds to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvents), and employing purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(ADAMANTAN-1-YL)-2-{[4-ETHYL-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE can undergo various chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines.
Scientific Research Applications
1-(ADAMANTAN-1-YL)-2-{[4-ETHYL-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for antiviral and antifungal agents.
Materials Science: The unique properties of the adamantane core make it useful in the development of advanced materials with high thermal stability and rigidity.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, including peptidomimetics.
Mechanism of Action
The mechanism of action of 1-(ADAMANTAN-1-YL)-2-{[4-ETHYL-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE involves its interaction with specific molecular targets. The adamantane core can interact with hydrophobic pockets in proteins, while the triazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Adamantanamine: Used in the pharmaceutical industry as an antiviral and antiparkinsonian drug.
1-(Adamantan-1-yl)ethanone Oxime Esters: Known for their antifungal activity.
Uniqueness
1-(ADAMANTAN-1-YL)-2-{[4-ETHYL-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE is unique due to its combination of an adamantane core, a triazole ring, and a nitrophenyl group. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C22H26N4O3S |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
1-(1-adamantyl)-2-[[4-ethyl-5-(3-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C22H26N4O3S/c1-2-25-20(17-4-3-5-18(9-17)26(28)29)23-24-21(25)30-13-19(27)22-10-14-6-15(11-22)8-16(7-14)12-22/h3-5,9,14-16H,2,6-8,10-13H2,1H3 |
InChI Key |
BXGUFJHDCMDCPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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